molecular formula C23H31BrSi B12574881 Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- CAS No. 223596-90-5

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-

Cat. No.: B12574881
CAS No.: 223596-90-5
M. Wt: 415.5 g/mol
InChI Key: FPDMVZBRHFRPPL-UHFFFAOYSA-N
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Description

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a brominated naphthalene moiety attached to a butynyl group, which is further connected to a silicon atom bonded to three isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- typically involves the bromination of a naphthalene derivative followed by coupling with a butynylsilane precursor. One common method includes the use of N-bromosuccinimide (NBS) and silver nitrate in acetone to brominate the naphthalene derivative. The resulting brominated product is then coupled with a butynylsilane under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Silver Nitrate: Acts as a catalyst in bromination.

    Palladium Catalysts: Commonly used in coupling reactions.

    Hydrosilanes: Employed in hydrosilylation reactions

Major Products

The major products formed from these reactions include substituted naphthalene derivatives, hydrosilylated products, and coupled organosilicon compounds .

Scientific Research Applications

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the butynyl group provide sites for nucleophilic substitution and addition reactions, respectively. The silicon atom, bonded to three isopropyl groups, enhances the compound’s stability and reactivity in hydrosilylation and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethynyl)triisopropylsilane: Similar in structure but with different substituents on the naphthalene ring.

    (2-Bromoethynyl)trimethylsilane: Contains trimethylsilyl groups instead of isopropyl groups.

    (4-Bromo-1-butynyl)triisopropylsilane: Lacks the naphthalene moiety

Uniqueness

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is unique due to the combination of a brominated naphthalene ring and a butynylsilane moiety.

Properties

CAS No.

223596-90-5

Molecular Formula

C23H31BrSi

Molecular Weight

415.5 g/mol

IUPAC Name

4-(1-bromonaphthalen-2-yl)but-1-ynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C23H31BrSi/c1-17(2)25(18(3)4,19(5)6)16-10-9-12-21-15-14-20-11-7-8-13-22(20)23(21)24/h7-8,11,13-15,17-19H,9,12H2,1-6H3

InChI Key

FPDMVZBRHFRPPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CCCC1=C(C2=CC=CC=C2C=C1)Br)(C(C)C)C(C)C

Origin of Product

United States

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